

mebeverine versus placebo randomized controlled trial evidence

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Compound Focus: Mebeverine Hydrochloride

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Summary of RCT Evidence: Mebeverine vs. Placebo

Study / Analysis Focus	Population	Intervention & Duration	Primary Outcome	Key Result (Mebeverine vs. Placebo)
Benninga et al. (2025) [1] [2]	Adolescents with IBS or Functional Abdominal Pain (N=268)	Mebeverine 200 mg vs. Placebo, 8 weeks	Treatment success ($\geq 50\%$ reduction in pain)	No significant difference: 23.4% vs. 22.0%
Pediatric FAP Trial (2014) [3]	Children with Functional Abdominal Pain (N=115)	Mebeverine 135 mg vs. Placebo, 4 weeks	Treatment response (pain scale)	No significant difference at 4 weeks ($p=0.469$, ITT analysis)
Systematic Review (2010) [4]	Adults with IBS (8 trials, N=555)	Various dosages	Clinical global improvement	Not significant: Relative Risk (RR) 1.13 ($P=0.706$)
IBS-D Trial (2019) [5]	Adults with IBS-Diarrhea (N=40)	Mebeverine 200 mg CR vs. Placebo, 8 weeks	Bowel movements, cramps, QoL	No significant intergroup

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				difference at 4 & 8 weeks
MIBS Trial (2010) [6]	Adults with IBS (N=135)	Mebeverine vs. Methylcellulose vs. Placebo, 6 weeks	IBS symptom severity	No significant benefit of mebeverine over placebo

Detailed Methodologies of Key Trials

To assess the quality and applicability of the evidence, it is important to understand how these trials were conducted.

- Benninga et al. (2025) - "The Influence of Labeling" Trial: This was a **multicenter, double-blind, 2x2 factorial RCT** conducted across 13 hospitals [1]. Adolescents (12-17 years) with IBS or functional abdominal pain were randomized to one of four groups, receiving either mebeverine or placebo with one of two label types. This design allowed researchers to test both the pharmacological effect of the drug and the psychological effect of the label. The primary outcome was a composite measure of treatment success, defined as at least a 50% reduction in both abdominal pain intensity and frequency after 8 weeks [1].
- Pediatric FAP Trial (2014): This was a **randomized, placebo-controlled, double-blind trial** [3]. Children aged 6-18 years received mebeverine or a matching placebo for 4 weeks, with a follow-up period extending to 12 weeks. The study used both **per-protocol and intention-to-treat (ITT) analyses** to evaluate response, which was defined as a marked reduction on a pain scale or "no pain" [3].
- Systematic Review & Meta-Analysis (2010): This analysis systematically searched multiple databases (PubMed, Embase, Scopus, etc.) for placebo-controlled trials of mebeverine in IBS from 1965 to 2009 [4]. The included studies were assessed for methodological quality using the **Jadad score**. The meta-analysis pooled data using the **Mantel-Haenszel and DerSimonian-Laird methods** to calculate relative risks (RR) with 95% confidence intervals (CI) for clinical improvement and abdominal pain relief [4].

Key Insights and Mechanism of Action

- **Pharmacological Profile:** Mebeverine is an antispasmodic that acts directly on the smooth muscle of the gut. It is described as a **musculotropic agent** that helps reduce spasms and regulate bowel function without typical anticholinergic side effects [4].
- **The Power of Labeling:** A key finding from the most recent trial was that while the drug itself was not superior to placebo, the label on the medication had a significant impact. Treatment success was significantly higher in the groups whose medication was labeled as "mebeverine" compared to those with a neutral "blinded trial" label, regardless of whether they actually received the drug or a placebo [2] [1]. This highlights the important role of **patient expectation and the placebo effect** in the management of functional gastrointestinal disorders. The trial workflow illustrating this design is below.

Overall Conclusion for Researchers

The collective evidence suggests that the **therapeutic benefit of mebeverine in clinical practice may be driven as much by positive patient expectations and the clinician-patient interaction as by its specific pharmacological activity**. For drug development professionals, this underscores the challenge of proving efficacy for medications targeting functional disorders and highlights the need for innovative trial designs that can account for these powerful contextual effects.

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Address: Ontario, CA 91761, United States

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